NN'-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE
Overview
Description
NN’-BIS(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE is a complex organic compound characterized by its bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE typically involves the reaction of bicyclo[2.2.1]heptane derivatives with butanediamide under specific conditions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: This compound exhibits good CXCR2 antagonistic activity and is used in cancer metastasis research.
Bicyclo[2.2.1]heptan-2-ol: Known for its use in various chemical reactions and as a precursor for other compounds.
Uniqueness
NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE is unique due to its specific bicyclo[2.2.1]heptane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
N,N'-bis[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-13(19-11-15-3-5-17(19)9-15)23-21(25)7-8-22(26)24-14(2)20-12-16-4-6-18(20)10-16/h13-20H,3-12H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMPPVMZHKIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCC(=O)NC(C)C3CC4CCC3C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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